![molecular formula C13H17N3O B6642336 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CGP 12177 and is a selective β-adrenoceptor antagonist. The purpose of
Wirkmechanismus
3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol acts as a selective β-adrenoceptor antagonist. It binds to the β-adrenoceptors and blocks the binding of endogenous ligands such as adrenaline and noradrenaline. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. The mechanism of action of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol has been extensively studied in vitro and in vivo.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol are dependent on the specific β-adrenoceptor subtype it targets. It has been shown to have a significant effect on the cardiovascular system by decreasing heart rate and blood pressure. It also has an effect on the respiratory system by relaxing smooth muscle in the airways. In addition, it has been shown to have an effect on the central nervous system by decreasing anxiety and improving memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol in lab experiments is its high selectivity for β-adrenoceptors. This allows researchers to specifically target the β-adrenoceptor system without affecting other receptors. One limitation is that it has a short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol and its effects on different organ systems.
Synthesemethoden
The synthesis of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol involves the reaction of 3-(2-hydroxyethyl)phenol with 3-aminopropylpyrazole in the presence of a reducing agent. The reaction takes place under mild conditions and yields a high purity product. This method has been optimized to produce 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol has been extensively studied for its potential applications in various fields of research. In pharmacology, it has been used to study the β-adrenoceptor system and its role in cardiovascular diseases. In neuroscience, it has been used to study the role of β-adrenoceptors in memory consolidation and learning. In cancer research, it has been used to investigate the role of β-adrenoceptors in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
3-[(3-pyrazol-1-ylpropylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13-5-1-4-12(10-13)11-14-6-2-8-16-9-3-7-15-16/h1,3-5,7,9-10,14,17H,2,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRUBQBZBYVHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

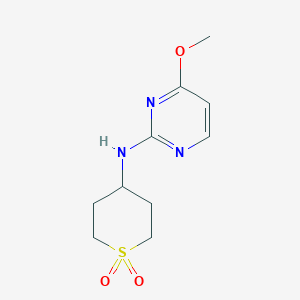
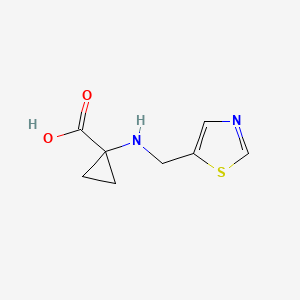

![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)
![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)
![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)

![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)

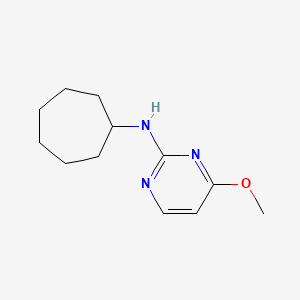
![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)
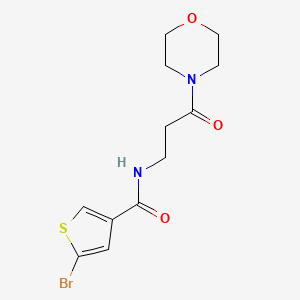
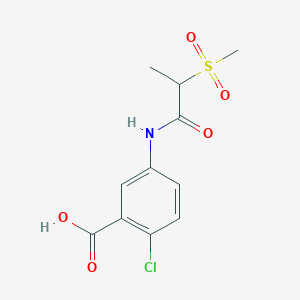
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)